

spectral data for 2-(2-Formyl-4-nitrophenoxy)hexanoic acid

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Compound of Interest

Compound Name:	2-(2-Formyl-4-nitrophenoxy)hexanoic acid
Cat. No.:	B032734

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Technical Guide: 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a bifunctional organic compound with significant potential in medicinal chemistry and drug development. Its structure, incorporating a carboxylic acid, an aldehyde, and a nitro-substituted aromatic ring, makes it a versatile intermediate for the synthesis of complex molecules, including derivatives with potential therapeutic applications. This document provides a comprehensive overview of its synthesis and known biological context.

Chemical Properties

Property	Value
Molecular Formula	C ₁₃ H ₁₅ NO ₆
Molecular Weight	281.26 g/mol
CAS Number	335153-21-4

Spectral Data

Extensive searches of scientific literature and chemical databases did not yield publicly available experimental spectral data (^1H NMR, ^{13}C NMR, IR, Mass Spectrometry) for **2-(2-Formyl-4-nitrophenoxy)hexanoic acid**. Predicted mass spectrometry data is available on databases such as PubChem, showing an expected $[\text{M}-\text{H}]^-$ peak at m/z 280.08266.[\[1\]](#) Researchers are advised to perform their own spectral analysis upon synthesis.

Experimental Protocols

The synthesis of **2-(2-Formyl-4-nitrophenoxy)hexanoic acid** can be achieved in a two-step process involving the synthesis of the corresponding methyl ester followed by its hydrolysis.

Step 1: Synthesis of rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate[2]

This procedure involves the reaction of 5-nitrosalicylaldehyde with methyl 2-bromohexanoate.

- Materials:
 - 5-nitrosalicylaldehyde (0.2 mol, 33.4 g)
 - Methyl 2-bromohexanoate (0.2 mol, 41.8 g)
 - Anhydrous potassium carbonate (0.2 mol, 27.6 g)
 - Dimethylformamide (DMF) (400 ml)
 - Methanol (for crystallization)
- Procedure:
 - A mixture of 5-nitrosalicylaldehyde, methyl 2-bromohexanoate, and anhydrous potassium carbonate in DMF is prepared.
 - The reaction mixture is heated at 92-94 °C (365-367 K) for 3.5 hours.
 - After the reaction is complete, the precipitate is filtered and washed.

- The crude product is crystallized from methanol (15 ml for 0.1 g of product) at room temperature to yield colorless crystals of rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate.

Step 2: Hydrolysis to 2-(2-Formyl-4-nitrophenoxy)hexanoic Acid

This protocol describes the conversion of the methyl ester to the final carboxylic acid.

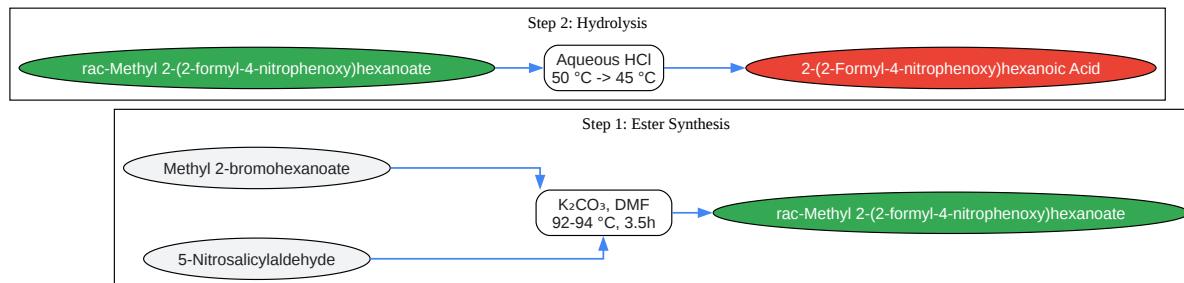
- Materials:

- Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate (29.5 g)
- Water
- Concentrated hydrochloric acid (HCl)

- Procedure:

- Methyl 2-(2-formyl-4-nitro-phenoxy)hexanoate is suspended in water and heated to 50°C.
- Aqueous HCl (prepared by diluting 10.8 g of concentrated HCl in 50 mL of water) is added slowly to adjust the pH to 1.8.
- The acidic solution is then cooled to 45°C to induce crystallization of the product.
- The solid product is isolated by filtration, washed with water, and dried at 55°C for 12 hours.

Synthetic Workflow

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Caption: Synthetic pathway for **2-(2-Formyl-4-nitrophenoxy)hexanoic acid**.

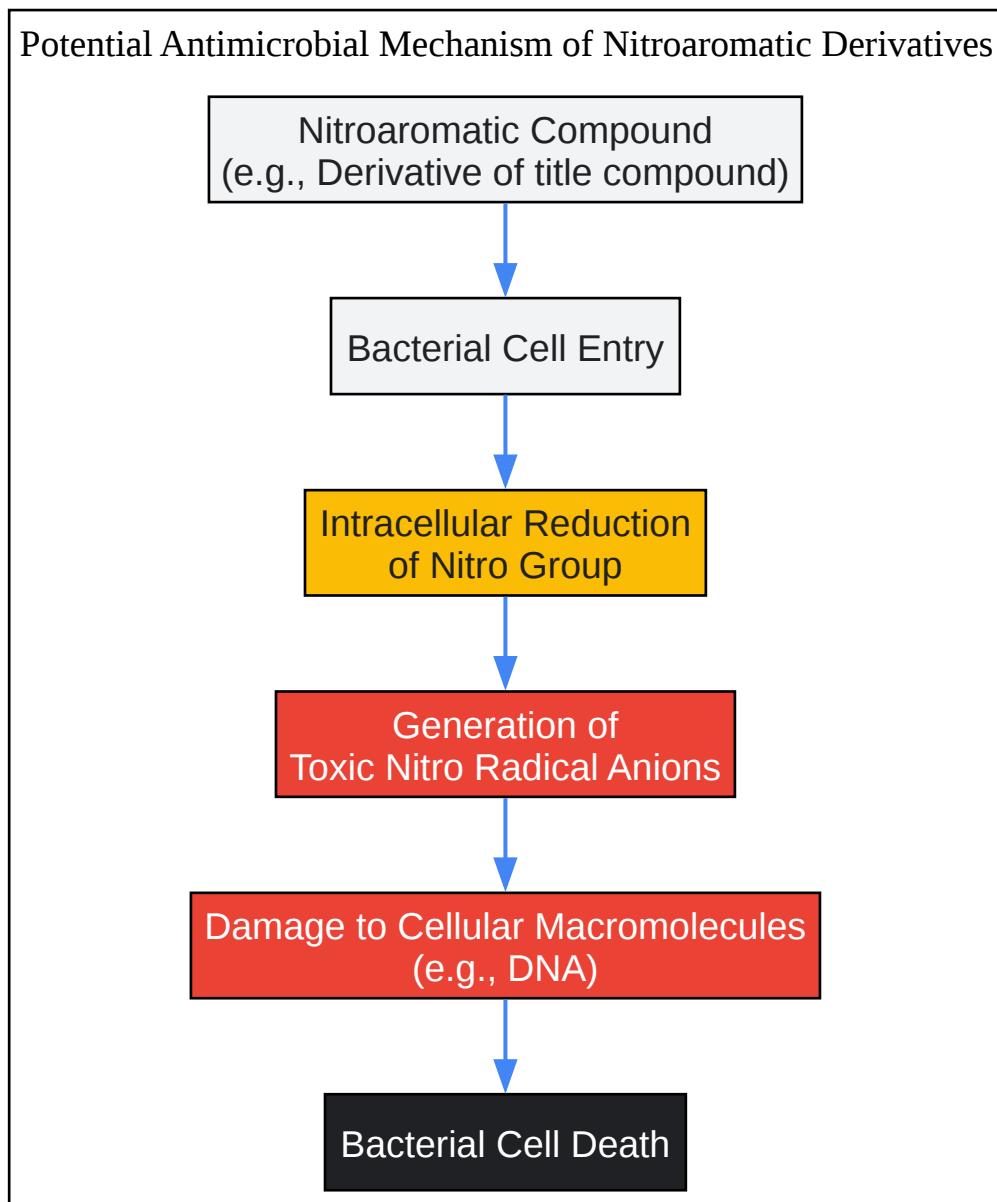
Biological Context and Potential Applications

While specific signaling pathways for **2-(2-formyl-4-nitrophenoxy)hexanoic acid** are not detailed in the current literature, its structural motifs suggest potential areas of biological activity.

Antimicrobial Activity of Derivatives

A study by Goszczyńska et al. (2015) investigated the antibacterial properties of Schiff bases and secondary amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates.^{[2][3][4]} This research demonstrated that derivatives of the core structure of **2-(2-formyl-4-nitrophenoxy)hexanoic acid** exhibit moderate-to-good activity against Gram-positive bacteria, including *Staphylococcus aureus*, *Micrococcus luteus*, and *Streptococcus mutans*.^{[2][4]} This suggests that the 2-(2-formyl-4-nitrophenoxy)alkanoate scaffold could be a valuable starting point for the development of novel antibacterial agents.

The general mechanism of action for many nitro-containing antimicrobial compounds involves the reduction of the nitro group within the microbial cell to produce toxic radical species. These reactive intermediates can then damage cellular components, such as DNA, leading to cell death.



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Caption: Postulated antimicrobial mechanism for nitroaromatic compounds.

Conclusion

2-(2-Formyl-4-nitrophenoxy)hexanoic acid is a valuable chemical intermediate with established synthetic routes. While its own biological activity is not yet characterized, derivatives of its core structure have shown promising antibacterial activity. Further research into this compound and its analogues could lead to the development of new therapeutic agents. The lack of publicly available spectral data highlights the need for researchers to perform and publish full characterization of such important synthetic intermediates.

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References

- 1. PubChemLite - 2-(2-formyl-4-nitrophenoxy)hexanoic acid (C13H15NO6) [pubchemlite.lcsb.uni.lu]
- 2. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
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